![molecular formula C16H13N3O3S2 B2501476 (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(3-methylbenzyl)thiazol-2-yl)acetamide CAS No. 867312-00-3](/img/structure/B2501476.png)
(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(3-methylbenzyl)thiazol-2-yl)acetamide
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Overview
Description
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and, therefore, they are used as vehicles in the synthesis of valuable organic combinations .
Synthesis Analysis
Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates .Chemical Reactions Analysis
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives can vary widely depending on their specific structures and the presence of other functional groups .Scientific Research Applications
Hypoglycemic and Hypolipidemic Activity
- Mehendale-Munj, Ghosh, and Ramaa (2011) synthesized novel thiazolidinedione ring-containing molecules, demonstrating significant reduction in blood glucose, cholesterol, and triglyceride levels in high-fat diet-fed Sprague–Dawley rats (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Antibacterial Activity
- Trotsko et al. (2018) synthesized new acetic acid derivatives with thiazolidine-2,4-dione, showing antibacterial activity generally against Gram-positive bacterial strains (Trotsko et al., 2018).
Antioxidant Properties
- Lelyukh et al. (2021) synthesized novel 1,3,4-thia(oxa)diazole substituted acetamides, finding one compound with radical scavenging ability of 88.9%, comparable to ascorbic acid (Lelyukh et al., 2021).
Crystal Structures
- Galushchinskiy, Slepukhin, and Obydennov (2017) described the crystal structures of two (oxothiazolidin-2-ylidene)acetamides, comparing them with a related structure (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Anticonvulsant Agents
- Mishchenko et al. (2020) synthesized thiazole-bearing hybrids showing excellent anticonvulsant activity in two different models (Mishchenko et al., 2020).
Anti-Inflammatory and Antioxidant Compounds
- Koppireddi et al. (2013) synthesized novel acetamides showing good antioxidant and excellent anti-inflammatory activity (Koppireddi et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c1-9-3-2-4-10(5-9)6-11-8-17-15(23-11)18-13(20)7-12-14(21)19-16(22)24-12/h2-5,7-8H,6H2,1H3,(H,17,18,20)(H,19,21,22)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZSXRIDOXYPMS-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C=C3C(=O)NC(=O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)/C=C\3/C(=O)NC(=O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(3-methylbenzyl)thiazol-2-yl)acetamide |
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